An In-depth Technical Guide to Osimertinib (AZD9291)
An In-depth Technical Guide to Osimertinib (AZD9291)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC).[1][2] Developed by AstraZeneca, it was rationally designed to selectively and potently inhibit both EGFR TKI-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][3][4] A key feature of Osimertinib is its significantly lower activity against wild-type (WT) EGFR, which translates to a more favorable toxicity profile compared to earlier-generation inhibitors.[3][5] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[3] Its structure incorporates a reactive acrylamide group which is crucial for its mechanism of action, allowing it to form a covalent bond with the Cysteine 797 residue in the ATP-binding site of mutant EGFR.[3][6][7]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[8] |
| SMILES | C=CC(=O)Nc1cc(Nc2nccc(-c3cn(C)c4ccccc34)n2)c(OC)cc1N(C)CCN(C)C[8] |
| InChI Key | DUYJMQONPNNFPI-UHFFFAOYSA-N[8] |
| CAS Number | 1421373-65-0[4][8] |
| Other Names | AZD9291, Mereletinib[8] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃N₇O₂ | [8] |
| Molecular Weight | 499.61 g/mol | [8] |
| cLogP | 4.487 | [9] |
| Topological Polar Surface Area | 87.55 Ų | [9] |
| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [10] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [10] |
Pharmacology
Pharmacodynamics
Osimertinib is a potent and selective inhibitor of mutant EGFR.[11] It irreversibly binds to the kinase domain, preventing ATP from binding and thereby blocking EGFR autophosphorylation and the activation of downstream signaling pathways.[6][12] This action effectively halts the pro-survival and proliferative signals that drive tumor growth in EGFR-mutated cancers.[6][13]
The primary downstream cascades inhibited by Osimertinib are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell proliferation and survival.[6][13]
Osimertinib Inhibition of Mutant EGFR Signaling Pathways.
Osimertinib demonstrates high selectivity for mutant forms of EGFR over the wild-type receptor, which is a significant factor in its improved safety profile.[3]
| Target | IC₅₀ (nM) | Assay Type |
| EGFR L858R/T790M | ~1 | Recombinant Enzyme Assay |
| EGFR Exon 19 del/T790M | <15 | Cell-based Assay |
| EGFR L858R | ~12 | Recombinant Enzyme Assay |
| EGFR Exon 19 del | <15 | Cell-based Assay |
| Wild-Type EGFR | 480 - 1865 | Cell-based Assay |
Data compiled from multiple sources.[3][5] IC₅₀ values can vary based on specific assay conditions.
Pharmacokinetics
Osimertinib exhibits linear pharmacokinetics, with dose-proportional increases in exposure observed across a range of 20-240 mg.[8]
| Parameter | Value |
| Bioavailability (Absolute) | 70% (90% CI: 67-73%) |
| Time to Peak Plasma Conc. (Tₘₐₓ) | Median 6 hours (range 3-24 hours) |
| Protein Binding | Likely high (based on physicochemical properties) |
| Volume of Distribution (Vss/F) | 918 L |
| Metabolism | Predominantly by CYP3A4 and CYP3A5 enzymes |
| Major Metabolites | AZ5104 and AZ7550 (circulate at ~10% of parent exposure) |
| Elimination Half-life (t₁/₂) | Approximately 48 hours |
| Clearance (CL/F) | 14.3 L/h |
| Excretion | 68% in feces, 14% in urine |
Data compiled from multiple sources.[8][10][11]
Experimental Protocols
Detailed methodologies are critical for the preclinical evaluation of TKIs like Osimertinib. Below are generalized protocols for key in vitro and in vivo assays.
Protocol: In Vitro EGFR Kinase Assay (Luminescence-based)
This biochemical assay determines the direct inhibitory effect of Osimertinib on the enzymatic activity of purified, recombinant EGFR kinase domains. The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Objective: To determine the IC₅₀ value of Osimertinib against specific EGFR mutations (e.g., L858R/T790M).
Materials:
-
Recombinant human EGFR kinase (e.g., EGFR L858R/T790M)
-
Osimertinib
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of Osimertinib in kinase assay buffer with a final DMSO concentration not exceeding 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted Osimertinib or vehicle control (DMSO).
-
Enzyme Addition: Add 2 µL of diluted EGFR enzyme to each well.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each Osimertinib concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model (variable slope) to calculate the IC₅₀ value.
Protocol: Cell Viability Assay (Luminescence-based)
This assay measures the cytotoxic or cytostatic effect of Osimertinib on cancer cell lines with defined EGFR mutation statuses. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Objective: To determine the IC₅₀ of Osimertinib in NSCLC cell lines (e.g., NCI-H1975: L858R/T790M).
Materials:
-
NSCLC cell lines (e.g., NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Osimertinib
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of medium and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of Osimertinib in complete growth medium. Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percentage viability against the log of Osimertinib concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol: Western Blot for Phospho-EGFR Inhibition
This protocol is used to visualize the inhibitory effect of Osimertinib on the phosphorylation of EGFR and its downstream signaling proteins like AKT.
Objective: To assess the dose-dependent inhibition of EGF-stimulated EGFR phosphorylation in cells treated with Osimertinib.
Materials:
-
NSCLC cell line (e.g., HCC827: exon 19 del)
-
Serum-free growth medium
-
Osimertinib, EGF (ligand)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells to achieve 70-80% confluency. The following day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of Osimertinib (or DMSO vehicle) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.
-
Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody against p-EGFR (1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and a digital imager.
-
-
Stripping and Re-probing: To normalize the signal, strip the membrane and re-probe for total EGFR, total Akt, p-Akt, and finally a loading control like GAPDH.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target.
General workflow for the preclinical characterization of a kinase inhibitor.
Conclusion
Osimertinib represents a paradigm of successful rational drug design in targeted cancer therapy. Its unique chemical structure enables a potent and highly selective covalent inhibition of clinically relevant EGFR mutations, leading to a robust pharmacological profile. This is characterized by high efficacy against mutant EGFR-driven tumors and a manageable safety profile attributable to its wild-type EGFR-sparing activity. The comprehensive data presented in this guide, from fundamental chemical properties to detailed experimental protocols, underscore the molecular basis for its success and provide a foundational resource for ongoing research and development in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
